Choline 2,6-xylyl ether bromide is a quaternary ammonium compound that has garnered attention for its pharmacological properties, particularly in the field of neurology and anesthesiology. It is characterized by a unique structure that allows it to interact with various biological systems, exhibiting both stimulant and blocking actions on adrenergic and cholinergic receptors. This compound is classified under local anesthetics and neuromuscular blockers, making it significant in clinical applications.
Choline 2,6-xylyl ether bromide can be synthesized from various starting materials, including catechol derivatives. Its classification as a quaternary ammonium compound places it among other compounds that exhibit similar pharmacological actions, such as local anesthetics and muscle relaxants. The compound's ability to modulate neurotransmitter release positions it as a valuable agent in pharmacotherapy.
The synthesis of choline 2,6-xylyl ether bromide typically involves several steps:
A notable synthesis method involves the reaction of catechol with ethyl bromide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. This method enhances the yield and purity of the final product by facilitating the transfer of reactants between different phases (aqueous and organic) during the reaction process .
Choline 2,6-xylyl ether bromide has a complex molecular structure characterized by:
The molecular weight of choline 2,6-xylyl ether bromide is approximately 292.20 g/mol. Its structural representation includes a choline moiety linked to a 2,6-xylyl ether group, providing insights into its reactivity and interaction with biological targets.
Choline 2,6-xylyl ether bromide participates in various chemical reactions:
The compound's reactivity is influenced by its structure; the presence of electron-donating groups on the aromatic ring enhances nucleophilicity, while electron-withdrawing groups can stabilize cationic intermediates during reactions.
Choline 2,6-xylyl ether bromide exhibits several mechanisms of action:
Pharmacological studies have demonstrated that choline 2,6-xylyl ether bromide can stimulate arterial blood pressure similar to nicotine and exhibit muscarinic actions comparable to those observed in guinea pig ileum preparations .
Relevant analyses indicate that the compound maintains its structural integrity under physiological conditions but may degrade when exposed to extreme pH levels or prolonged heat.
Choline 2,6-xylyl ether bromide has several scientific uses:
The compound's diverse applications underscore its significance in both clinical and research environments, making it a subject of ongoing study within pharmacology .
Choline 2,6-xylyl ether bromide (originally designated TM 10 or Xylocholine) was first synthesized and characterized in the early 1950s through systematic investigations into choline ester derivatives. Key research by Nádor et al. (1953) documented its synthesis as part of efforts to develop quaternary ammonium compounds with prolonged local anesthetic and autonomic nervous system actions [1] [3]. By 1954, comprehensive pharmacological studies emerged, detailing its unexpected blocking effects on sympathetic neurotransmission alongside stimulant actions at nicotinic sites [1]. This paradoxical pharmacology—simultaneously activating and blocking aspects of the autonomic nervous system—sparked intensive investigation throughout the 1950s-1960s. Researchers leveraged TM 10 to probe catecholamine synthesis pathways, notably discovering its capacity to inhibit dopamine conversion to noradrenaline in chromaffin tissues (1962), revealing critical insights into neurotransmitter biochemistry [6]. Its role in characterizing adrenergic neuron function cemented its status as a foundational tool compound in neuropharmacology.
Choline 2,6-xylyl ether bromide possesses a well-defined chemical identity characterized by multiple nomenclature systems and identifiers:
Table 1: Standard Chemical Identifiers of Choline 2,6-Xylyl Ether Bromide
Identifier Type | Value | Source/Reference |
---|---|---|
CAS RN | 669-49-8 | RTECS [4] |
Molecular Formula | C₁₃H₂₂NO·Br | PubChemLite [2] |
SMILES | CC1=C(C(=CC=C1)C)OCCN+(C)C | PubChemLite [2] |
InChI | InChI=1S/C13H22NO/c1-11-7-6-8-12(2)13(11)15-10-9-14(3,4)5/h6-8H,9-10H2,1-5H3/q+1 | PubChemLite [2] |
InChIKey | RXYWAURTGUPANZ-UHFFFAOYSA-N | PubChemLite [2] |
Choline 2,6-xylyl ether bromide exhibits distinct structural components that dictate its pharmacological behavior:
Table 2: Core Structural Components and Their Functional Roles
Structural Component | Chemical Group | Pharmacological/Physicochemical Role |
---|---|---|
Cationic Head | -CH₂-N⁺(CH₃)₃ | Ensures water solubility, high affinity for nicotinic acetylcholine receptors (nAChRs), membrane impermeability |
Linker | -CH₂-O-CH₂- (ether) | Provides metabolic resistance to esterases; optimal length for positioning aromatic system |
Aromatic System | 2,6-(CH₃)₂C₆H₃- (2,6-xylyl) | Mediates interaction with adrenergic neuron transport/vesicular systems; steric hindrance promotes blockade |
Choline 2,6-xylyl ether bromide is classified as:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7